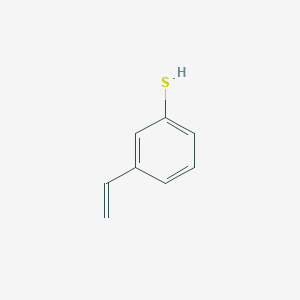
3-Ethenylbenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring with an ethenyl group (-CH=CH2) at the meta position. This compound is notable for its distinct sulfurous odor and its applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethenylbenzene-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated styrene derivative with a thiol reagent.
Thiourea Method: Another approach involves the reaction of 3-bromostyrene with thiourea, followed by hydrolysis to produce the desired thiol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing cost-effective and readily available reagents. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I2), bromine (Br2)
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
3-Ethenylbenzene-1-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ethenylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems, where thiol-disulfide interconversion plays a role in maintaining cellular redox balance . The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules .
Vergleich Mit ähnlichen Verbindungen
Benzyl Mercaptan: Similar to 3-ethenylbenzene-1-thiol but with a benzyl group instead of an ethenyl group.
Thiophenol: Contains a thiol group directly attached to a benzene ring without any additional substituents.
2-Butene-1-thiol: A thiol with a butene group instead of an ethenyl group.
Uniqueness: this compound is unique due to the presence of both an ethenyl group and a thiol group on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
72032-27-0 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
3-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 |
InChI-Schlüssel |
SCXIDQOYDZIEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


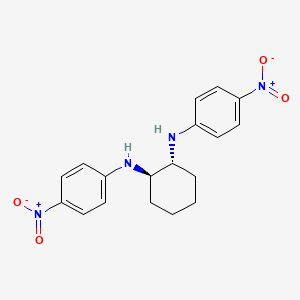

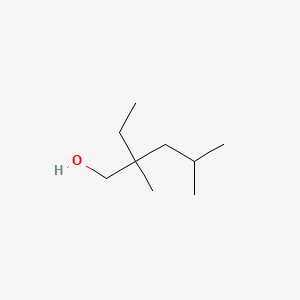
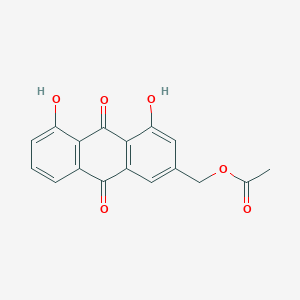
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

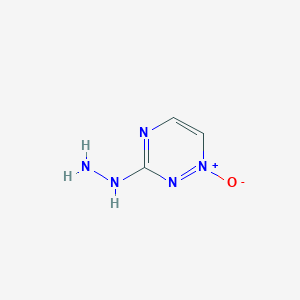

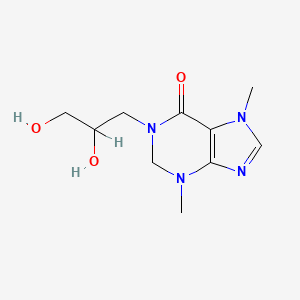
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
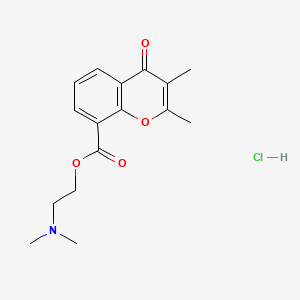


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
